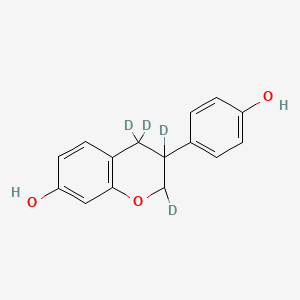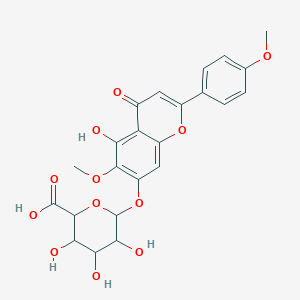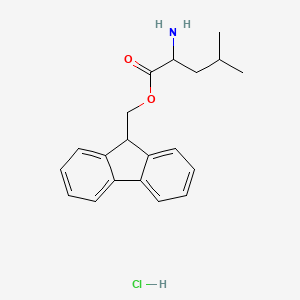
(R,S)-Equol-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-Equol-d4 (Major) is a deuterated form of equol, a non-steroidal estrogen of the isoflavone class of organic compounds. Equol is produced by the metabolism of the soy isoflavone daidzein by intestinal bacteria. The deuterated form, (R,S)-Equol-d4, is used in scientific research to study the pharmacokinetics and biological effects of equol, as the deuterium atoms can provide insights into metabolic pathways and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 typically involves the deuteration of equol. One common method is the catalytic hydrogenation of daidzein in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst. The deuterium atoms replace the hydrogen atoms in the equol molecule, resulting in (R,S)-Equol-d4.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-Equol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in (R,S)-Equol-d4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (R,S)-Equol-d4.
Substitution: Alkylated and acylated derivatives of (R,S)-Equol-d4.
Applications De Recherche Scientifique
(R,S)-Equol-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and mechanisms of action of equol.
Biology: Investigating the biological effects of equol on cellular processes and gene expression.
Medicine: Exploring the potential therapeutic effects of equol in hormone-related conditions such as menopause and prostate cancer.
Industry: Developing new pharmaceuticals and nutraceuticals based on the biological activity of equol.
Mécanisme D'action
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. It binds to both estrogen receptor alpha and estrogen receptor beta, modulating their activity and influencing gene expression. The deuterium atoms in (R,S)-Equol-d4 provide insights into the metabolic pathways and the stability of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
Clé InChI |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES isomérique |
[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |
SMILES canonique |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)



![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

